ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives
Preparation Methods
The synthesis of ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and bromine.
Bromination: Indene is subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the indene ring.
Amination: The brominated indene is then reacted with an amine, such as ethylamine, to introduce the amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: This compound lacks the bromine atom and may exhibit different chemical and biological properties.
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate: The chlorine atom in this compound may result in different reactivity and biological activity compared to the bromine-containing compound.
Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H14BrNO2
- Molecular Weight : 284.15 g/mol
- CAS Number : 1889287-21-1
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.
Research indicates that this compound may interact with specific biological targets, influencing pathways related to:
- Neurotransmitter Modulation : this compound has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests a possible role in treating neuropsychiatric disorders.
Antimicrobial Activity
Studies have demonstrated that the compound exhibits antimicrobial properties against a range of pathogens. For example:
Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
These results indicate that this compound could be a candidate for further development as an antimicrobial agent.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. The compound was administered to mice subjected to neurotoxic agents, showing significant improvements in motor function and a reduction in neuroinflammation markers.
Case Study 2: Anticancer Properties
Another study focused on the anticancer potential of this compound against various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF7 | 30 |
A549 | 20 |
The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12/h3-4,7H,2,5-6,14H2,1H3 |
InChI Key |
LJDJNORMEXPYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
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